REACTION_CXSMILES
|
[CH3:1][O-:2].[Mg+2].C[O-].[CH2:6]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C=O.S(=O)(=O)(O)O>CO.C1(C)C=CC=CC=1.O>[OH:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[CH:20][C:19]=1[CH:1]=[O:2] |f:0.1.2|
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Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Mg+2].C[O-]
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Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
26.25 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
CUSTOM
|
Details
|
the bulk of the methanol was removed by distillation, toluene (500 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
toluene:methanol azeotrope was removed by fractional distillation until the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
rose to 100° C
|
Type
|
WAIT
|
Details
|
was continued at 100° C. for a further hour
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 45° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with toluene (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1)CCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |